Gesashidin A
Description
Properties
Molecular Formula |
C18H19N4OS+ |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(1,3-dimethyl-5-methylsulfanylimidazol-1-ium-4-yl)methyl]-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C18H18N4OS/c1-21-10-22(2)18(24-3)16(21)9-15-17-12(6-7-19-15)13-8-11(23)4-5-14(13)20-17/h4-8,10H,9H2,1-3H3,(H-,19,20,23)/p+1 |
InChI Key |
HEFUKQPQMJVIGY-UHFFFAOYSA-O |
Canonical SMILES |
CN1C=[N+](C(=C1CC2=NC=CC3=C2NC4=C3C=C(C=C4)O)SC)C |
Synonyms |
gesashidine A |
Origin of Product |
United States |
Chemical Reactions Analysis
2.1. Stoichiometric Analysis
Stoichiometric tables are critical for determining reaction efficiency. For example, in a hypothetical synthesis involving Gesashidin A’s core structure, reagent ratios would be optimized using methods similar to those demonstrated in reagent table calculations3. Key considerations include:
| Reagent | Mole Ratio | Role |
|---|---|---|
| This compound | 1 | Target compound |
| Catalyst (e.g., Pd) | 0.05 | Accelerates coupling |
| Solvent | Excess | Reaction medium |
2.2. Mechanistic Insights
The formation of this compound likely involves multistep processes, including nucleophilic substitutions and cycloadditions. For instance, the reaction mechanism could resemble the alkylation of indolphenol derivatives, where intermediate azetidinium ions form prior to product assembly .
3.1. Environmental Factors
This compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) is critical for bioactivity. Similar to glycolytic enzymes, reversible reactions may occur, with ΔG°′ values determining directionality . For example:
3.2. Oxidative Degradation
Oxidation pathways, such as those involving reactive oxygen species (ROS), could cleave this compound’s conjugated double bonds. This process mirrors combustion reactions in gasification chemistry , where exothermic steps drive product formation:
4.1. Experimental Design
One-factor-at-a-time (OFAT) optimization, as applied in propargylamine synthesis , could identify optimal reaction conditions for this compound. Parameters such as temperature and catalyst loading would be systematically varied:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature | 25–100°C | 80°C |
| Catalyst Loading | 0.01–0.1 mol% | 0.05 mol% |
4.2. Quantum Mechanical Effects
Ultracold reactions (1 µK) could exploit wavefunction delocalization to enhance reaction rates, as demonstrated in KRb + KRb reactions . This approach might stabilize transient intermediates in this compound’s synthesis.
5.1. Mass Spectrometry
Continuous analysis via acoustic droplet ejection mass spectrometry enables real-time monitoring of this compound’s formation, leveraging fragmentation patterns to track reaction progress. For example:
| Fragment Ion | m/z | Abundance (%) |
|---|---|---|
| [M+H]+ | 450 | 100 |
| Fragment A | 320 | 75 |
| Fragment B | 130 | 25 |
5.2. Electrochemical Boosting
Electric fields could accelerate reactions involving this compound, similar to UChicago’s electrochemistry advances . This method reduces energy requirements while maintaining selectivity.
Q & A
Q. How should meta-analyses be structured to synthesize fragmented data on this compound’s therapeutic potential?
- Methodological Answer : Apply PRISMA guidelines for systematic reviews, including quality assessment (e.g., GRADE criteria) and heterogeneity testing. Use forest plots to visualize effect sizes across studies .
Data Management & Reproducibility
Q. What practices ensure raw data from this compound studies are FAIR (Findable, Accessible, Interoperable, Reusable)?
Q. How can researchers mitigate batch-to-batch variability in this compound production?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
